molecular formula C30H32N2O2 B12729007 alpha-(2-Naphthylphenoxymethyl)-4-(o-tolyl)-1-piperazineethanol CAS No. 102233-25-0

alpha-(2-Naphthylphenoxymethyl)-4-(o-tolyl)-1-piperazineethanol

Cat. No.: B12729007
CAS No.: 102233-25-0
M. Wt: 452.6 g/mol
InChI Key: RXKOHSCNLPZEHB-UHFFFAOYSA-N
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Description

1-Piperazineethanol, alpha-(2-naphthylphenoxymethyl)-4-(o-tolyl) is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, an ethanol group, and a naphthylphenoxymethyl group, along with an o-tolyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazineethanol, alpha-(2-naphthylphenoxymethyl)-4-(o-tolyl) typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Ethanol Group: The ethanol group can be introduced via the reaction of the piperazine derivative with ethylene oxide.

    Attachment of the Naphthylphenoxymethyl Group: This step involves the reaction of the piperazineethanol intermediate with 2-naphthol and a suitable halomethylating agent under basic conditions.

    Addition of the o-Tolyl Group: The final step involves the reaction of the intermediate with o-tolyl halide under basic conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Piperazineethanol, alpha-(2-naphthylphenoxymethyl)-4-(o-tolyl) can undergo various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid or sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of aldehydes, carboxylic acids, or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

1-Piperazineethanol, alpha-(2-naphthylphenoxymethyl)-4-(o-tolyl) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Piperazineethanol, alpha-(2-naphthylphenoxymethyl)-4-(o-tolyl) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-Piperazineethanol, alpha-(2-naphthylphenoxymethyl)-4-(p-tolyl): Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    1-Piperazineethanol, alpha-(2-naphthylphenoxymethyl)-4-(m-tolyl): Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

    1-Piperazineethanol, alpha-(2-naphthylphenoxymethyl)-4-(phenyl): Similar structure but with a phenyl group instead of a tolyl group.

Uniqueness: 1-Piperazineethanol, alpha-(2-naphthylphenoxymethyl)-4-(o-tolyl) is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The presence of the naphthylphenoxymethyl group also contributes to its distinct properties, making it a valuable compound for various research applications.

Properties

CAS No.

102233-25-0

Molecular Formula

C30H32N2O2

Molecular Weight

452.6 g/mol

IUPAC Name

1-[4-(2-methylphenyl)piperazin-1-yl]-3-(2-naphthalen-1-ylphenoxy)propan-2-ol

InChI

InChI=1S/C30H32N2O2/c1-23-9-2-6-15-29(23)32-19-17-31(18-20-32)21-25(33)22-34-30-16-7-5-13-28(30)27-14-8-11-24-10-3-4-12-26(24)27/h2-16,25,33H,17-22H2,1H3

InChI Key

RXKOHSCNLPZEHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC=C3C4=CC=CC5=CC=CC=C54)O

Origin of Product

United States

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